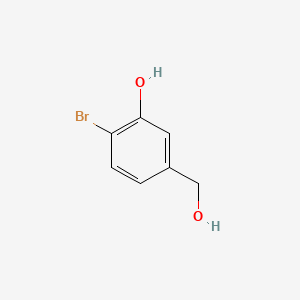

2-Bromo-5-(hydroxymethyl)phenol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-bromo-5-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c8-6-2-1-5(4-9)3-7(6)10/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYCVESONPFMEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543583 | |

| Record name | 2-Bromo-5-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2737-19-1 | |

| Record name | 4-Bromo-3-hydroxybenzenemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002737191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-5-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-hydroxybenzenemethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3288833J4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Bromo-5-(hydroxymethyl)phenol chemical properties

An In-depth Technical Guide to 2-Bromo-5-(hydroxymethyl)phenol: Properties, Synthesis, and Applications

Introduction

This compound, identified by its CAS Number 2737-19-1, is a bifunctional organic compound of significant interest in synthetic chemistry.[1][2] It incorporates a phenol, a primary benzyl alcohol, and a bromine atom on an aromatic scaffold. This unique combination of functional groups makes it a versatile and valuable building block for the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors. Its utility stems from the distinct reactivity of each functional group, allowing for sequential and selective chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthetic methodologies, reactivity profile, and key applications, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Structural Properties

A precise understanding of the physicochemical properties of this compound is fundamental for its application in synthesis, including predicting its behavior in reaction media and developing appropriate purification protocols.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 4-Bromo-3-hydroxybenzyl alcohol, 4-Brom-3-hydroxy-benzylalkohol | [1][3][4] |

| CAS Number | 2737-19-1 | [1][2][5][6] |

| Molecular Formula | C₇H₇BrO₂ | [1][2][4] |

| Molecular Weight | 203.03 g/mol | [1][4] |

| Appearance | Data not available, likely a solid at room temperature. | [3] |

| Melting Point | Data not available | [3] |

| Boiling Point | Data not available | [3] |

| SMILES | C1=CC(=C(C=C1CO)O)Br | [1] |

| InChI | InChI=1S/C7H7BrO2/c8-6-2-1-5(4-9)3-7(6)10/h1-3,9-10H,4H2 | [1][4] |

| InChIKey | JYYCVESONPFMEW-UHFFFAOYSA-N | [1][4] |

Synthesis and Methodologies

The synthesis of substituted phenols often requires carefully planned routes to ensure correct regioselectivity. While multiple pathways to this compound may exist, a common approach involves the modification of pre-functionalized aromatic precursors. For instance, a related compound, 2-bromo-5-methylphenol, can be synthesized from 6-amino-m-cresol via a Sandmeyer-type reaction, which involves diazotization followed by displacement with a bromide salt.[7] This highlights a general strategy that could be adapted for the synthesis of the title compound.

Illustrative Synthetic Workflow: Conceptual Pathway

The following diagram illustrates a conceptual workflow for synthesizing a brominated phenol, based on the Sandmeyer reaction of an aminophenol. This demonstrates the logic of introducing substituents in a controlled manner.

Sources

- 1. This compound | C7H7BrO2 | CID 13551344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95% | CAS: 2737-19-1 | AChemBlock [achemblock.com]

- 3. echemi.com [echemi.com]

- 4. 2737-19-1[this compound]- Acmec Biochemical [acmec.com.cn]

- 5. 2737-19-1|this compound|BLD Pharm [bldpharm.com]

- 6. 2737-19-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. 2-bromo-5-methyl-phenol synthesis - chemicalbook [chemicalbook.com]

2-Bromo-5-(hydroxymethyl)phenol CAS number 2737-19-1

An In-depth Technical Guide to 2-Bromo-5-(hydroxymethyl)phenol (CAS: 2737-19-1)

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It moves beyond a simple recitation of facts to provide a deeper understanding of the molecule's properties, synthesis, reactivity, and safe handling, grounded in established chemical principles.

Core Introduction and Strategic Importance

This compound is a substituted aromatic compound featuring a phenol, a benzyl alcohol, and a bromine atom. This trifunctional arrangement makes it a highly versatile intermediate in organic synthesis. The specific ortho/meta relationship of these groups imparts a unique reactivity profile, making it a valuable building block for more complex molecular architectures.

Its relevance is highlighted by its identification as an impurity in the synthesis of Crisaborole, a phosphodiesterase 4 inhibitor.[1] This underscores the importance of understanding its properties and synthesis for process chemists and quality control specialists in the pharmaceutical industry. Beyond this specific example, its utility extends to the synthesis of agrochemicals and materials science applications where tailored phenolic structures are required.[2][3]

Key Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 2737-19-1 | [1][4] |

| Molecular Formula | C₇H₇BrO₂ | [1][5] |

| Molecular Weight | 203.03 g/mol | [1][4] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Bromo-3-hydroxybenzyl alcohol, Crisaborole Impurity 41 | [1][5] |

| Appearance | Off-white to light brown crystalline solid (typical) | [3] |

| Storage | Inert atmosphere, 2-8°C | [6] |

Structural Analysis and Reactivity Implications

The functionality of this compound is best understood by dissecting its structure. The interplay between the electron-donating hydroxyl group and the electron-withdrawing bromine atom significantly influences the electron density of the aromatic ring and the reactivity of its substituents.

Caption: Structure of this compound.

-

Phenolic Hydroxyl (-OH): This group is a strong activating, ortho, para-director for electrophilic aromatic substitution. It also imparts weak acidity to the molecule, allowing it to react with bases to form a phenoxide ion.

-

Bromine (-Br): As a halogen, bromine is deactivating yet also an ortho, para-director. Its position ortho to the hydroxyl group creates steric hindrance and modulates the acidity of the phenol. Crucially, the C-Br bond is a key site for metal-catalyzed cross-coupling reactions.[3]

-

Hydroxymethyl (-CH₂OH): This benzylic alcohol group can undergo oxidation to form the corresponding aldehyde or carboxylic acid. It can also be converted into a better leaving group for nucleophilic substitution reactions. The reactivity of this group is influenced by its position relative to the powerful activating hydroxyl group.[7]

Synthesis and Purification Protocol

A robust and common laboratory-scale synthesis of this compound involves the selective reduction of the corresponding aldehyde, 4-bromo-3-hydroxybenzaldehyde. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature and high selectivity for aldehydes over other functional groups that might be present.

Sources

- 1. This compound | C7H7BrO2 | CID 13551344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. srinichem.com [srinichem.com]

- 4. 2737-19-1 | CAS DataBase [m.chemicalbook.com]

- 5. 2737-19-1[this compound]- Acmec Biochemical [acmec.com.cn]

- 6. 2737-19-1|this compound|BLD Pharm [bldpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of 2-Bromo-5-(hydroxymethyl)phenol

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-(hydroxymethyl)phenol (CAS No: 2737-19-1) is a valuable substituted phenol derivative that serves as a key building block in the synthesis of more complex molecules for pharmaceutical and materials science applications.[1][2][3] Its trifunctional nature, featuring hydroxyl, hydroxymethyl, and bromo groups, offers versatile handles for further chemical modification. This guide provides a detailed examination of the primary synthetic strategies for its preparation, focusing on the underlying chemical principles, procedural causality, and practical implementation. We present two robust, field-proven synthetic routes: the chemoselective bromination of a phenol precursor and the selective reduction of a benzaldehyde intermediate. Each route is detailed with step-by-step protocols, comparative data, and mechanistic diagrams to empower researchers in making informed decisions for their specific synthetic goals.

Strategic Analysis of Synthesis

The synthesis of this compound requires careful consideration of regioselectivity and functional group compatibility. The hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups are both ortho-, para-directing activators in electrophilic aromatic substitution. However, the hydroxyl group is a significantly stronger activator, meaning it will primarily dictate the position of incoming electrophiles. The challenge lies in achieving mono-bromination at the desired position (ortho to the hydroxyl group) without inducing side reactions such as over-bromination or oxidation of the sensitive phenol and benzyl alcohol moieties. Two primary retrosynthetic pathways emerge as the most logical and efficient.

Caption: Core retrosynthetic strategies for this compound.

Route 1: Chemoselective Electrophilic Bromination

This approach begins with the commercially available 3-(hydroxymethyl)phenol and introduces the bromine atom in the final key step. The primary challenge is to brominate the position ortho to the powerful hydroxyl directing group while preventing reaction at other activated sites and preserving the integrity of the two hydroxyl functions.

Expertise & Causality: Choosing the Right Brominating Agent

Traditional brominating agents like elemental bromine (Br₂) can lead to over-bromination and potential oxidation. A more nuanced approach is required. A modern, highly chemoselective method utilizes a Vilsmeier-Haack-type reagent formed in situ from 2,4,6-trichloro[4][5][6]triazine (TCT) and N,N-dimethylformamide (DMF), which then reacts with sodium bromide.[4][5] This system generates a mild electrophilic bromine species that selectively brominates the activated aromatic ring at room temperature without affecting the phenolic or benzylic hydroxyl groups.[4][5] This method stands out for its mild conditions and high selectivity, making it an excellent choice for synthesizing sensitive molecules.

Experimental Protocol: TCT/NaBr Mediated Bromination

This protocol is adapted from the procedure described by Nieddu et al. for the chemoselective bromination of (hydroxymethyl)phenols.[4]

Step 1: Activation of TCT

-

In a round-bottom flask under an inert atmosphere (e.g., Argon), add 2,4,6-trichloro[4][5][6]triazine (TCT) (1.05 eq).

-

Add dry N,N-dimethylformamide (DMF) and stir the mixture at 25 °C. The reaction is monitored by Thin Layer Chromatography (TLC) until the TCT is completely consumed (typically 1-2 hours).

Step 2: Formation of Brominating Agent

-

To the resulting mixture, add dry Dichloromethane (CH₂Cl₂) followed by Sodium Bromide (NaBr) (2.0 eq).

-

Stir the suspension vigorously for approximately 10 hours at room temperature to form the active brominating agent.

Step 3: Bromination Reaction

-

Add 3-(hydroxymethyl)phenol (1.0 eq) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction's progress by TLC until the starting material is consumed.

Step 4: Work-up and Purification

-

Filter the reaction mixture through a pad of Celite to remove solids.

-

Wash the organic filtrate sequentially with water, 1 M HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Caption: Workflow for the chemoselective bromination synthesis route.

Route 2: Selective Reduction of a Benzaldehyde Precursor

This alternative and highly effective strategy involves the reduction of a commercially available or readily synthesized aldehyde, 4-Bromo-3-hydroxybenzaldehyde. This pathway benefits from the high efficiency and selectivity of modern reducing agents.

Expertise & Causality: Selective Aldehyde Reduction

The core of this method is the selective reduction of an aldehyde to a primary alcohol. The ideal reagent must accomplish this transformation without affecting the aryl bromide (which could undergo hydrodehalogenation) or the phenolic hydroxyl group. Sodium borohydride (NaBH₄) is the reagent of choice for this purpose. It is a mild reducing agent, highly selective for aldehydes and ketones over other functional groups, and is operationally simple to use in protic solvents like methanol or ethanol.[7] Its use ensures a clean, high-yielding conversion to the desired benzyl alcohol.

Experimental Protocol: NaBH₄ Reduction

This protocol is a standard procedure for the reduction of benzaldehydes.[7]

Step 1: Dissolution

-

In a round-bottom flask, dissolve 4-Bromo-3-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol or a mixture of tetrahydrofuran (THF) and water at room temperature.

Step 2: Reduction

-

Cool the solution in an ice bath to 0 °C.

-

Add Sodium Borohydride (NaBH₄) (1.0-1.5 eq) portion-wise, ensuring the temperature remains low.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

Step 3: Quenching and Work-up

-

Once the reaction is complete, cool the mixture again in an ice bath.

-

Carefully quench the excess NaBH₄ by the slow, dropwise addition of dilute acid (e.g., 1 M HCl) until the effervescence ceases and the pH is slightly acidic.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) multiple times.

Step 4: Purification

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product is often of high purity, but can be further purified by recrystallization or flash column chromatography if necessary.

Caption: Workflow for the selective aldehyde reduction synthesis route.

Data Summary & Comparative Analysis

To facilitate methodological selection, the key parameters of each route are summarized below.

| Parameter | Route 1: Chemoselective Bromination | Route 2: Selective Reduction |

| Starting Material | 3-(Hydroxymethyl)phenol | 4-Bromo-3-hydroxybenzaldehyde |

| Key Reagents | TCT, NaBr, DMF, CH₂Cl₂ | NaBH₄, MeOH or THF |

| Reaction Conditions | Room Temperature | 0 °C to Room Temperature |

| Key Advantages | Elegant, direct C-H functionalization | High yield, simple, clean reaction |

| Potential Challenges | Multi-step reagent prep, longer reaction time | Availability of starting aldehyde |

| Typical Yield | Moderate to Good | High to Excellent |

| Scalability | Good | Excellent |

| Safety | TCT is a hazardous solid; use of CH₂Cl₂ | NaBH₄ reacts with acid to produce H₂ gas |

Authoritative Insight: For laboratory-scale synthesis where the starting phenol is readily available, Route 1 offers an elegant solution using modern synthetic methods. For larger-scale production or when prioritizing yield and operational simplicity, Route 2 is often superior, provided the starting aldehyde is accessible. The reduction with NaBH₄ is a classic, robust, and highly reliable transformation in organic synthesis.

Safety and Handling

The synthesis of this compound involves chemicals that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Brominating Agents: TCT is corrosive and moisture-sensitive. Direct contact should be avoided.

-

Sodium Borohydride (NaBH₄): A flammable solid that reacts with water and acids to release flammable hydrogen gas. Quenching must be performed slowly and at a low temperature.

-

Solvents: Dichloromethane is a suspected carcinogen, and DMF is a reproductive toxin. Handle with care and minimize exposure.

-

Product Hazards: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2]

Conclusion

The synthesis of this compound can be effectively achieved via two primary strategic routes. The choice between chemoselective bromination of 3-(hydroxymethyl)phenol and the selective reduction of 4-Bromo-3-hydroxybenzaldehyde depends on factors such as starting material availability, desired scale, and the specific capabilities of the laboratory. Both methods are grounded in well-established chemical principles and provide reliable access to this important synthetic intermediate, thereby facilitating further research and development in medicinal chemistry and materials science.

References

- ResearchGate. (n.d.). ChemInform Abstract: A Chemoselective, Easy Bromination of (Hydroxymethyl)phenols.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- J-GLOBAL. (n.d.). A Chemoselective, Easy Bromination of (Hydroxymethyl)phenols | Article Information.

- PubMed. (2013). Discovery of Novel Bromophenol... as Protein Tyrosine Phosphatase 1B Inhibitor.

- Tetrahedron. (n.d.). 170434-11-4 | 5-Bromo-2-(hydroxymethyl)phenol.

Sources

- 1. This compound 95% | CAS: 2737-19-1 | AChemBlock [achemblock.com]

- 2. This compound | C7H7BrO2 | CID 13551344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 4-Bromo-3-(hydroxymethyl)phenol | 2737-20-4 [smolecule.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-bromo-5-methyl-phenol synthesis - chemicalbook [chemicalbook.com]

- 7. Page loading... [guidechem.com]

2-Bromo-5-(hydroxymethyl)phenol molecular weight

An In-depth Technical Guide to 2-Bromo-5-(hydroxymethyl)phenol: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctional structure—comprising a phenolic hydroxyl group, a benzylic alcohol, and an aryl bromide—renders it a versatile building block for complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, a detailed, field-proven synthetic protocol, robust analytical methodologies for its characterization, and an exploration of its reactivity and applications, most notably its relevance as a key intermediate in the synthesis of the anti-inflammatory drug, Crisaborole.

Core Molecular and Physical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application in research and development. This compound, also known by its synonym 4-Bromo-3-hydroxybenzyl alcohol, is identified by the CAS Number 2737-19-1.[1][2] Its core attributes are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇BrO₂ | [1][2] |

| Molecular Weight | 203.03 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 2737-19-1 | [1][2] |

| Appearance | Off-white to light brown crystalline solid (Expected) | [3] |

| Storage | Inert atmosphere, 2-8°C | [4] |

Synthesis and Mechanistic Rationale

The most logical and efficient synthesis of this compound involves the selective reduction of the corresponding aldehyde, 4-Bromo-3-hydroxybenzaldehyde. This strategy is predicated on the high chemoselectivity of hydride reducing agents, which readily reduce aldehydes in the presence of more stable aromatic rings and phenolic groups. The following protocol is adapted from established procedures for structurally analogous compounds and is designed for high fidelity and scalability.[5]

Synthetic Workflow Diagram

Caption: High-level workflow for the two-stage synthesis.

Detailed Experimental Protocol

Part A: Synthesis of 4-Bromo-3-hydroxybenzaldehyde (Precursor)

This step involves the electrophilic aromatic substitution (bromination) of 3-hydroxybenzaldehyde. The hydroxyl group is an activating, ortho, para-director. Steric hindrance from the adjacent aldehyde group favors bromination at the C4 position (para to the hydroxyl group).

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hydroxybenzaldehyde (0.1 mol, 12.21 g) in 150 mL of glacial acetic acid.[6]

-

Bromination: Slowly add bromine (0.1 mol, 5.1 mL, 15.98 g) dropwise to the solution at room temperature over 30 minutes. The flask should be cooled in an ice bath if the temperature rises significantly.

-

Causality Insight: Glacial acetic acid serves as a polar protic solvent that can stabilize the reaction intermediates. The slow addition of bromine controls the reaction rate and prevents over-bromination.

-

-

Reaction Monitoring & Work-up: Stir the reaction mixture for 3-4 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into 500 mL of ice-cold water to precipitate the product.[6]

-

Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove acetic acid and unreacted bromine, and dry under vacuum. The crude product can be recrystallized from an ethanol/water mixture to yield pure 4-Bromo-3-hydroxybenzaldehyde.

Part B: Synthesis of this compound (Target Molecule)

This step employs a selective reduction of the aldehyde functional group.

-

Reaction Setup: In a 500 mL three-neck flask, suspend 4-Bromo-3-hydroxybenzaldehyde (0.05 mol, 10.05 g) in a mixture of 200 mL of tetrahydrofuran (THF) and 10 mL of water.[5]

-

Reduction: While stirring at room temperature, add sodium borohydride (NaBH₄) (0.025 mol, 0.95 g) in small portions over 20 minutes.

-

Causality Insight: Sodium borohydride is a mild reducing agent ideal for selectively reducing aldehydes and ketones without affecting the aromatic ring or the aryl bromide. THF is an excellent solvent for the substrate, while the small amount of water can help in the reaction and subsequent work-up.

-

-

Quenching & Hydrolysis: After the addition is complete, allow the reaction to proceed for 2 hours. Slowly add 5% hydrochloric acid dropwise to quench the excess NaBH₄ and hydrolyze the intermediate borate ester.[5]

-

Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the product into ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Evaporate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.

Spectroscopic Analysis

While raw spectra are proprietary, the expected spectral characteristics can be reliably predicted based on the molecule's functional groups and data from analogous structures.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons (3H): Signals expected in the δ 6.8-7.5 ppm range, showing characteristic doublet and doublet of doublets splitting patterns. Benzylic Protons (2H): A singlet around δ 4.5 ppm (-CH₂OH). Hydroxyl Protons (2H): Two broad singlets, one for the phenolic -OH (δ ~5-9 ppm, variable) and one for the alcoholic -OH (δ ~2-5 ppm, variable).[6][7] |

| ¹³C NMR | Signals expected for 7 distinct carbon environments. Aromatic Carbons: Peaks in the δ 110-160 ppm range, including the carbon bearing the bromine (deshielded) and the carbons bearing the oxygen functions (highly deshielded). Benzylic Carbon: A peak around δ 60-65 ppm (-CH₂OH).[6][7] |

| IR Spectroscopy | O-H Stretch: A broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of both phenolic and alcoholic hydroxyl groups involved in hydrogen bonding. C-O Stretch: A strong band near 1050-1250 cm⁻¹. Aromatic C=C Stretch: Peaks around 1500-1600 cm⁻¹.[7] |

| Mass Spectrometry | Molecular Ion (M⁺): A characteristic pair of peaks for the molecular ion at m/z 202 and 204, with a nearly 1:1 intensity ratio, which is the isotopic signature of a molecule containing one bromine atom. |

Chromatographic Purity Assessment: RP-HPLC Method

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard for assessing the purity of non-volatile organic compounds like this compound.

Caption: A standard workflow for RP-HPLC method development.

Protocol Justification:

-

Stationary Phase: A C18 column is the workhorse for reversed-phase chromatography, effectively separating moderately polar compounds based on hydrophobicity.[8]

-

Mobile Phase: An acetonitrile/water gradient provides a robust system for eluting the compound and any potential impurities with different polarities. Trifluoroacetic acid (TFA) is added to sharpen peaks by suppressing the ionization of the phenolic hydroxyl group.[8]

-

Detection: The aromatic ring ensures strong UV absorbance, making a PDA or UV detector highly suitable for sensitive detection and quantification.[8]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the distinct reactivity of its three functional groups.

-

Phenolic Hydroxyl Group: This group is weakly acidic and can be deprotonated with a suitable base (e.g., K₂CO₃, NaH) to form a phenoxide. This nucleophilic phenoxide is central to its role in Williamson ether synthesis, such as the etherification step in the synthesis of Crisaborole.[9]

-

Benzylic Alcohol: The primary alcohol can be oxidized to the corresponding aldehyde (using PCC, DMP) or carboxylic acid (using KMnO₄, Jones reagent). It can also be converted to a leaving group (e.g., tosylate) for subsequent nucleophilic substitution reactions.

-

Aryl Bromide: The C-Br bond is a key site for carbon-carbon or carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Furthermore, it can undergo metal-halogen exchange with strong organometallic bases (e.g., n-BuLi) to form a highly reactive aryllithium species, a critical transformation in the synthesis of boron-containing compounds like Crisaborole.[10]

Application Profile: Intermediate in Crisaborole Synthesis

The primary documented relevance of this molecule in drug development is its connection to Crisaborole , a phosphodiesterase 4 (PDE4) inhibitor used to treat atopic dermatitis.[10][11] this compound is a crucial precursor for the benzo[c][1][2]oxaborole core of the drug.

The synthesis involves a sequence where the aryl bromide is converted into a boronic acid derivative, which then undergoes cyclization with the adjacent hydroxymethyl group.

Caption: Key transformations from the title compound to the Crisaborole core.

This pathway highlights the importance of controlling reaction conditions, particularly the cryogenic temperatures required for the lithiation step, to prevent side reactions and ensure high yields of the key boronate intermediate.[10]

Safety, Handling, and Storage

As a laboratory chemical, adherence to strict safety protocols is mandatory.

-

GHS Hazards: this compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid dust formation. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) is recommended.[4]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for advanced organic synthesis. Its well-defined reactivity, grounded in the interplay of its three distinct functional groups, provides medicinal chemists and process development scientists with a reliable and versatile platform for constructing complex, high-value molecules. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the pursuit of novel therapeutics and innovative chemical entities.

References

- PubChem. This compound.

- LibreTexts Chemistry. 17.11: Spectroscopy of Alcohols and Phenols. [Link]

- PubChem. This compound - Safety and Hazards. [Link]

- ACS Publications.

- National Center for Biotechnology Information. Toxicological Profile for Phenol - Analytical Methods. [Link]

- Srini Chem. 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties. [Link]

- Google Patents. A kind of synthetic method of crisaborole.

Sources

- 1. 2-bromo-5-methyl-phenol synthesis - chemicalbook [chemicalbook.com]

- 2. This compound 95% | CAS: 2737-19-1 | AChemBlock [achemblock.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2737-19-1|this compound|BLD Pharm [bldpharm.com]

- 5. Page loading... [guidechem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Crisaborole synthesis - chemicalbook [chemicalbook.com]

- 10. Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. This compound | C7H7BrO2 | CID 13551344 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Bromo-5-(hydroxymethyl)phenol: Synthesis, Characterization, and Application in Pharmaceutical Development

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-(hydroxymethyl)phenol (CAS No: 2737-19-1), a substituted phenol of significant interest in synthetic organic chemistry and pharmaceutical development. This document elucidates the compound's nomenclature, physicochemical properties, and detailed spectroscopic characterization. A core focus is a detailed, mechanistically-grounded protocol for its regioselective synthesis via the electrophilic bromination of 3-(hydroxymethyl)phenol. Furthermore, this guide explores the compound's primary relevance in the pharmaceutical industry as a known process-related impurity and key reference standard in the manufacturing of Crisaborole, an FDA-approved phosphodiesterase-4 (PDE4) inhibitor. The content herein is intended for researchers, process chemists, and quality control specialists in the fields of medicinal chemistry and drug manufacturing.

Compound Identification and Physicochemical Properties

This compound is an aromatic organic compound featuring a phenol ring substituted with a bromine atom and a hydroxymethyl group.

-

IUPAC Name: this compound[1]

-

Synonyms: 4-Bromo-3-hydroxybenzyl alcohol, Benzenemethanol, 4-bromo-3-hydroxy-[1]

-

CAS Number: 2737-19-1[1]

-

Molecular Formula: C₇H₇BrO₂[1]

A summary of its key computed physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Weight | 203.03 g/mol | [PubChem CID 13551344][1] |

| Monoisotopic Mass | 201.96294 Da | [PubChem CID 13551344][1] |

| XLogP3 | 1.4 | [PubChem CID 13551344][1] |

| Hydrogen Bond Donors | 2 | [PubChem CID 13551344] |

| Hydrogen Bond Acceptors | 2 | [PubChem CID 13551344] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is most effectively achieved through the regioselective electrophilic aromatic substitution of 3-(hydroxymethyl)phenol. The key challenge is controlling the position of bromination on the aromatic ring.

Regioselectivity in Electrophilic Bromination

The outcome of the bromination is dictated by the directing effects of the two substituents already present on the benzene ring: the hydroxyl (-OH) group and the hydroxymethyl (-CH₂OH) group.

-

Hydroxyl (-OH) Group: The -OH group is a powerful activating substituent due to the lone pairs on the oxygen atom, which can be donated into the aromatic pi-system. This increases the electron density of the ring, making it more susceptible to electrophilic attack. It is a strong ortho, para-director.[2][3]

-

Hydroxymethyl (-CH₂OH) Group: The -CH₂OH group is a weakly deactivating substituent and acts as a meta-director.

When both groups are present, the powerfully activating ortho, para-directing effect of the hydroxyl group dominates. Therefore, the incoming electrophile (Br⁺) will preferentially add to the positions ortho or para to the -OH group. In 3-(hydroxymethyl)phenol, these positions are C2, C4, and C6.

The final regiochemical outcome is a result of the combined electronic and steric influences.

-

Position C2 (and C6): Ortho to the -OH group and meta to the -CH₂OH group. This position is strongly activated.

-

Position C4: Para to the -OH group and ortho to the -CH₂OH group. This position is also strongly activated but may experience some steric hindrance from the adjacent hydroxymethyl group.

The bromination preferentially occurs at the C2 position, ortho to the strongly activating hydroxyl group and meta to the weakly deactivating hydroxymethyl group, leading to the desired product.

Sources

An In-depth Technical Guide to the Solubility of 2-Bromo-5-(hydroxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-Bromo-5-(hydroxymethyl)phenol (CAS No. 2737-19-1), a key intermediate in pharmaceutical synthesis and a subject of interest in materials science. In the absence of extensive empirical solubility data in publicly available literature, this document furnishes a robust framework for understanding and determining its solubility profile. We delve into the theoretical underpinnings of its solubility based on its molecular structure, present comparative data from structurally analogous compounds, and offer predicted solubility values from computational models. The centerpiece of this guide is a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility using the gold-standard shake-flask method, coupled with precise quantification by High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. This guide is designed to empower researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound.

Introduction and Molecular Profile

This compound is a substituted aromatic compound featuring a phenol, a bromo, and a hydroxymethyl group attached to a benzene ring. Its unique trifunctional nature makes it a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and specialized polymers.

Molecular Structure:

Compound Profile and Physicochemical Properties

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-5-(hydroxymethyl)phenol

This guide provides a comprehensive technical overview of this compound (CAS No. 2737-19-1), a valuable halogenated phenol derivative for research and development in medicinal chemistry and materials science. For professionals in drug development, the precise characterization of such building blocks is paramount. This document moves beyond a simple data sheet to detail a validated synthetic pathway and emphasize the critical role of physical characterization, particularly melting point determination, as a primary indicator of sample purity and identity.

This compound, also known by its synonym 4-Bromo-3-hydroxybenzyl alcohol, is a bifunctional organic molecule featuring both a phenol and a primary alcohol. This structure makes it a versatile intermediate for introducing a brominated hydroxyphenyl moiety into more complex molecules.

A critical observation from a review of publicly available data is the absence of a consistently reported experimental melting point for this specific compound. While melting points for its isomers, such as 3-Bromo-4-hydroxybenzyl alcohol (128-132°C)[1] and 5-Bromo-2-hydroxybenzyl alcohol (110-112°C), are documented, the value for the title compound remains elusive. This data gap underscores the necessity for rigorous in-house characterization of every synthesized batch to establish a reliable benchmark for purity.

Table 1: Physicochemical and Safety Data for this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| Synonym | 4-Bromo-3-hydroxybenzyl alcohol | PubChem[2] |

| CAS Number | 2737-19-1 | PubChem[2] |

| Molecular Formula | C₇H₇BrO₂ | PubChem[2] |

| Molecular Weight | 203.04 g/mol | Merck |

| Appearance | Solid (predicted) | - |

| Melting Point | Not reported. Requires experimental determination. | - |

| GHS Hazard Codes | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | PubChem[2] |

Synthesis and Purification: A Validated Approach

The synthesis of this compound can be logically achieved via a two-step process starting from 3-hydroxybenzaldehyde. This pathway involves an electrophilic aromatic substitution (bromination) followed by a selective reduction of the aldehyde.

Synthetic Workflow

The causality behind this workflow is straightforward: the aldehyde group is a meta-director and deactivating, while the hydroxyl group is an ortho-, para-director and activating. Bromination will preferentially occur at positions ortho or para to the powerful hydroxyl activating group. The position between the two groups is sterically hindered, leading to bromination at the C4 position (para to the hydroxyl group), yielding the required precursor. The subsequent reduction of the aldehyde to a primary alcohol is a standard, high-yielding transformation.

Caption: Proposed two-step synthesis and purification workflow.

Experimental Protocol

Step 1: Synthesis of 4-Bromo-3-hydroxybenzaldehyde

This protocol is adapted from established bromination procedures for hydroxybenzaldehydes.[3]

-

Vessel Preparation: To a 500 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 3-hydroxybenzaldehyde (12.2 g, 0.1 mol) and dichloromethane (200 mL).

-

Cooling: Cool the resulting solution to 0°C in an ice-water bath.

-

Bromine Addition: Dissolve bromine (16.0 g, 0.1 mol) in dichloromethane (50 mL) and add it to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over 60 minutes, ensuring the temperature remains below 5°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Work-up: Upon completion, add 100 mL of a 10% aqueous sodium thiosulfate solution to quench any unreacted bromine. Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.

-

Isolation: Remove the solvent under reduced pressure to yield the crude 4-bromo-3-hydroxybenzaldehyde, which can be used directly in the next step or purified by recrystallization from water.[4]

Step 2: Reduction to this compound

-

Vessel Preparation: To a 500 mL flask, add the crude 4-bromo-3-hydroxybenzaldehyde (20.1 g, 0.1 mol) and methanol (250 mL). Stir until dissolved.

-

Cooling: Cool the solution to 0°C in an ice-water bath.

-

Reductant Addition: Add sodium borohydride (NaBH₄) (1.9 g, 0.05 mol) portion-wise over 30 minutes. The addition is exothermic and may cause gas evolution.

-

Reaction: After the addition, stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

-

Quenching & Neutralization: Carefully quench the reaction by slowly adding 1M HCl (aq) until the pH is ~6-7. This will destroy excess NaBH₄.

-

Isolation & Purification: Remove the methanol under reduced pressure. The resulting aqueous residue is then extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with water, brine, and dried over anhydrous sodium sulfate. After filtration and solvent evaporation, the crude product is obtained.

-

Final Purification: Purify the crude solid by recrystallization (e.g., from a toluene/hexane solvent system) to yield this compound as a crystalline solid.

Quality Control: The Central Role of Melting Point Determination

For a crystalline organic solid, the melting point is a robust and fundamental physical property that serves as a dual indicator of both identity and purity.[5] A pure compound will exhibit a sharp, well-defined melting point range (typically < 2°C), whereas impurities will cause both a depression of the melting point and a broadening of the range.[6]

Characterization Workflow

The following workflow ensures the identity and purity of the newly synthesized material, with melting point determination as the primary, rapid quality check.

Sources

- 1. 3-Bromo-4-hydroxybenzyl alcohol, 98%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound | C7H7BrO2 | CID 13551344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-BROMO-3-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

Introduction: The Structural and Synthetic Value of 2-Bromo-5-(hydroxymethyl)phenol

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-5-(hydroxymethyl)phenol

This compound (CAS No: 2737-19-1) is a multifunctional aromatic compound of significant interest to researchers in drug development and organic synthesis.[1][2] With a molecular formula of C₇H₇BrO₂ and a molecular weight of approximately 203.03 g/mol , its structure incorporates three key functional groups: a phenolic hydroxyl group, a benzylic alcohol, and an aryl bromide.[3][4] This unique combination makes it a versatile synthetic intermediate, where each functional group can be selectively targeted for further chemical modification.

The precise arrangement of these groups on the phenol ring dictates the molecule's reactivity and its potential applications in constructing more complex molecular architectures.[5] Consequently, unambiguous structural confirmation is paramount. This guide provides a comprehensive overview of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to elucidate and verify the structure of this compound. The methodologies and data interpretations presented herein are grounded in established principles of analytical chemistry, providing a robust framework for its characterization.

Molecular Structure and Spectroscopic Blueprint

The first step in any analytical endeavor is to understand the target structure. The substituents on the benzene ring (hydroxyl, bromo, and hydroxymethyl groups) create a specific electronic environment and a unique set of protons and carbons, each with a distinct spectroscopic signature.

Caption: Molecular structure of this compound.

Mass Spectrometry: Confirming Molecular Weight and Halogen Presence

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For halogenated molecules, it provides an additional layer of confirmation through the analysis of isotopic patterns.

Causality in Experimental Choice: Electron Ionization (EI) is chosen as the initial method due to its robustness and ability to generate reproducible fragmentation patterns, which act as a molecular fingerprint.

Expected Data & Interpretation: The key diagnostic feature for a monobrominated compound is the presence of two peaks of nearly equal intensity for the molecular ion, separated by two mass units (M⁺ and M+2). This arises from the natural abundance of the two stable isotopes of bromine, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).[6]

-

Molecular Ion (M⁺): The expected molecular ion peak corresponding to the C₇H₇⁷⁹BrO₂ isotopologue will appear at m/z 202.

-

Isotopic Peak (M+2): The corresponding C₇H₇⁸¹BrO₂ isotopologue will appear at m/z 204.

-

Fragmentation: Common fragmentation pathways for this molecule would involve the loss of the bromine radical ([M-Br]⁺), water from the hydroxyl groups ([M-H₂O]⁺), or the hydroxymethyl group ([M-CH₂OH]⁺).

Data Summary: Mass Spectrometry

| m/z (Predicted) | Assignment | Rationale |

|---|---|---|

| 204 / 202 | [M+2]⁺ / [M]⁺ | Molecular ion peaks showing the characteristic ~1:1 isotopic pattern for bromine. |

| 123 | [M-Br]⁺ | Loss of a bromine radical from the molecular ion. |

| 186 / 184 | [M-H₂O]⁺ | Loss of a water molecule. |

| 173 / 171 | [M-CH₂OH]⁺ | Loss of the hydroxymethyl radical. |

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 0.1 mg of this compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

-

Instrument Setup:

-

Set the ion source to Electron Ionization (EI).

-

Use a standard electron energy of 70 eV to ensure fragmentation and comparability with library spectra.

-

Set the mass analyzer to scan a range of m/z 40-300 to ensure capture of the molecular ion and relevant fragments.

-

-

Data Acquisition: Introduce the sample into the instrument via a direct insertion probe or GC inlet. Acquire the mass spectrum.

-

Data Analysis: Analyze the resulting spectrum for the molecular ion peak and the M+2 isotopic signature. Identify major fragment ions and propose fragmentation pathways to support the structure.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an indispensable tool for the rapid identification of functional groups. The covalent bonds within a molecule vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy at frequencies corresponding to their natural vibrational modes.

Causality in Experimental Choice: Attenuated Total Reflectance (ATR) is the preferred technique for solid samples as it requires minimal to no sample preparation, is non-destructive, and provides high-quality, reproducible spectra.

Expected Data & Interpretation: The IR spectrum of this compound is expected to display characteristic absorption bands for its three primary functional groups.

-

O-H Stretching: Due to hydrogen bonding, both the phenolic and alcoholic hydroxyl groups will contribute to a very broad and strong absorption band in the region of 3550-3200 cm⁻¹.[7][8]

-

C-O Stretching: The spectrum will feature two distinct C-O stretching bands. The phenolic C-O stretch is typically found at a higher wavenumber (~1220 cm⁻¹) compared to the primary alcohol C-O stretch (~1050 cm⁻¹).[9] This distinction is a key piece of evidence for the presence of both functional groups.

-

Aromatic C=C Stretching: One or more medium-to-strong bands will appear in the 1600-1450 cm⁻¹ region, confirming the presence of the benzene ring.[7]

-

Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

Data Summary: Infrared Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3550 - 3200 (broad, strong) | O-H Stretch | Phenol & Alcohol (H-bonded) |

| 3100 - 3000 (sharp, medium) | C-H Stretch | Aromatic C-H |

| < 3000 (sharp, medium) | C-H Stretch | Aliphatic C-H (from -CH₂OH) |

| 1600 - 1450 (medium-strong) | C=C Stretch | Aromatic Ring |

| ~1220 (strong) | C-O Stretch | Phenol |

| ~1050 (strong) | C-O Stretch | Primary Alcohol |

Protocol: Attenuated Total Reflectance Infrared Spectroscopy (ATR-IR)

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric H₂O and CO₂ absorptions.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Process the spectrum (background correction, baseline correction if necessary) and identify the key absorption bands. Correlate these bands with the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, number, and connectivity of the hydrogen and carbon atoms, respectively.

Causality in Experimental Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice. It readily dissolves the polar compound, and its high boiling point allows for variable temperature experiments if needed. Importantly, the acidic phenolic and alcoholic protons are often observable in DMSO-d₆, whereas they might exchange too rapidly in other solvents like D₂O or CDCl₃.

¹H NMR Spectroscopy: Proton Environment and Connectivity

-

Chemical Shift (δ): Protons in different electronic environments resonate at different frequencies. The aromatic protons will appear in the downfield region (6.5-8.0 ppm). The benzylic protons of the -CH₂OH group will be deshielded by the adjacent oxygen and aromatic ring, appearing around 4.0-5.0 ppm. The hydroxyl protons (-OH) will appear as broad singlets with variable chemical shifts, often between 5.0 and 10.0 ppm in DMSO-d₆.

-

Integration: The area under each peak is proportional to the number of protons it represents. The expected integration ratio will be 1:1:1:2:1:1, corresponding to the three aromatic protons, the two benzylic protons, the alcoholic proton, and the phenolic proton.

-

Spin-Spin Splitting (Coupling): Coupling between adjacent non-equivalent protons splits signals into multiplets, providing connectivity data. The three aromatic protons will show a characteristic splitting pattern based on their ortho and meta relationships.

Data Summary: Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.5 | broad s | 1H | Phenolic -OH |

| ~7.2 | d | 1H | Ar-H |

| ~6.9 | d | 1H | Ar-H |

| ~6.8 | dd | 1H | Ar-H |

| ~5.1 | t | 1H | Alcoholic -OH |

| ~4.4 | d | 2H | -CH₂- |

¹³C NMR Spectroscopy: The Unique Carbon Skeleton

-

Chemical Shift (δ): The spectrum will show seven distinct signals, one for each unique carbon atom in the molecule. The carbon attached to the electronegative oxygen of the phenol (C-OH) will be the most downfield (~155 ppm). The carbon bearing the bromine (C-Br) will also be downfield (~110-120 ppm). The benzylic carbon (-CH₂OH) will resonate around 60-65 ppm.

Data Summary: Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~155 | C-OH (Phenolic) |

| ~142 | C-CH₂OH |

| ~130 | Aromatic C-H |

| ~118 | Aromatic C-H |

| ~115 | Aromatic C-H |

| ~112 | C-Br |

| ~62 | -CH₂OH |

Protocol: NMR Data Acquisition (¹H and ¹³C)

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrument Tuning: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover 0 to 200 ppm.

-

A greater number of scans will be required due to the lower natural abundance of ¹³C (e.g., 512-1024 scans).

-

-

Data Processing: Apply a Fourier transform to the raw data (FID). Phase and baseline correct the spectra. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm). Integrate the ¹H signals and assign all peaks.

Integrated Spectroscopic Workflow

Confirming the identity of a molecule is never reliant on a single technique. It is the convergence of evidence from multiple, orthogonal analytical methods that provides an unambiguous structural assignment. The workflow below illustrates how data from MS, IR, and NMR are synergistically employed for the comprehensive characterization of this compound.

Caption: Integrated workflow for the structural verification of this compound.

Conclusion

The spectroscopic characterization of this compound is a clear example of modern analytical chemistry in practice. Mass spectrometry confirms its molecular weight and the presence of bromine.[6] Infrared spectroscopy provides definitive evidence for its key functional groups—hydroxyl and aromatic moieties.[7] Finally, ¹H and ¹³C NMR spectroscopy offers a detailed map of the molecular skeleton, confirming the precise substitution pattern and connectivity. The collective data from these techniques provides an unassailable confirmation of the compound's structure, ensuring its identity for use in further research and development.

References

- BenchChem. (n.d.). Spectral analysis comparison of bromophenol isomers.

- ChemicalBook. (n.d.). 2-bromo-5-methyl-phenol synthesis.

- Advanced ChemBlocks Inc. (2014). This compound.

- ChemicalBook. (n.d.). This compound(2737-19-1) 1H NMR spectrum.

- PubChem. (n.d.). This compound.

- Guidechem. (n.d.). How is 5-Bromo-2-hydroxybenzyl alcohol synthesized?.

- Matrix Scientific. (n.d.). This compound.

- BLD Pharm. (n.d.). 2737-19-1|this compound.

- Acmec Biochemical. (n.d.). 2737-19-1[this compound].

- Srini Chem. (n.d.). 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol.

- Química Orgánica. (n.d.). IR Spectrum: Alcohols and Phenols.

- Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols.

Sources

- 1. This compound 95% | CAS: 2737-19-1 | AChemBlock [achemblock.com]

- 2. 2737-19-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. This compound | C7H7BrO2 | CID 13551344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2737-19-1|this compound|BLD Pharm [bldpharm.com]

- 5. srinichem.com [srinichem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

Introduction: The Structural Significance of 2-Bromo-5-(hydroxymethyl)phenol

An In-Depth Technical Guide to the 1H NMR Spectrum of 2-Bromo-5-(hydroxymethyl)phenol

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (1H NMR) spectrum of this compound. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical prediction, experimental protocol, and detailed spectral interpretation, grounding the discussion in established principles of magnetic resonance.

This compound is a substituted aromatic compound of interest in synthetic organic chemistry and medicinal chemistry. Its structure incorporates a phenol, a benzyl alcohol, and a bromine atom, all of which impart distinct electronic and steric influences on the molecule. Accurate structural verification is paramount for its application in multi-step syntheses and as a potential building block for novel therapeutic agents.

1H NMR spectroscopy serves as the primary and most definitive method for confirming the identity and purity of this molecule. The technique provides detailed information about the chemical environment, connectivity, and relative number of protons in the molecule. This guide will deconstruct the expected 1H NMR spectrum, providing the rationale behind the chemical shifts, coupling patterns, and signal integrations.

Theoretical Prediction of the 1H NMR Spectrum

The structure of this compound dictates a specific and predictable 1H NMR spectrum. The aromatic region is particularly informative due to the substitution pattern on the benzene ring.

Molecular Structure and Proton Environments

First, let's visualize the molecule and identify the chemically non-equivalent protons.

Figure 1: Structure of this compound with non-equivalent protons labeled.

There are five distinct proton environments in this molecule:

-

Phenolic Hydroxyl (OH): A labile proton whose chemical shift can be highly variable.

-

Aromatic Proton H-6: Influenced by the ortho-hydroxyl and ortho-bromo substituents.

-

Aromatic Proton H-4: Influenced by the ortho-hydroxymethyl and meta-bromo/hydroxyl groups.

-

Aromatic Proton H-3: Influenced by the ortho-hydroxyl and meta-bromo/hydroxymethyl groups.

-

Benzylic Protons (CH2): Protons of the hydroxymethyl group.

-

Alcoholic Hydroxyl (CH2OH): The proton of the benzyl alcohol group.

Predicted Chemical Shifts (δ)

The chemical shifts are predicted based on the electronic effects (inductive and resonance) of the substituents. The hydroxyl (-OH) group is a strong activating group (electron-donating), while the bromine (-Br) is a deactivating group (electron-withdrawing via induction, donating via resonance). The hydroxymethyl (-CH2OH) group is weakly deactivating.

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Phenolic OH | 5.0 - 6.0 | Singlet (broad) | 1H | Acidic proton, variable shift, often broad due to exchange. |

| H-6 | ~6.95 | Doublet | 1H | ortho to both -OH and -Br. Experiences moderate shielding from -OH and deshielding from -Br. |

| H-4 | ~6.85 | Doublet of doublets | 1H | ortho to -CH2OH and meta to -OH and -Br. |

| H-3 | ~7.10 | Doublet | 1H | ortho to -OH and meta to -Br and -CH2OH. Experiences the most deshielding among aromatic protons. |

| Benzylic CH2 | ~4.55 | Singlet | 2H | Deshielded by the adjacent aromatic ring and oxygen atom. |

| Alcoholic OH | 1.5 - 2.5 | Triplet (if coupled) | 1H | Typically appears as a broad singlet unless coupling to the CH2 is resolved. |

Predicted Spin-Spin Coupling (J)

Spin-spin coupling provides information about the connectivity of protons.

Figure 2: Predicted spin-spin coupling relationships in this compound.

-

ortho-coupling (³J): Expected between H-3 and H-4, though the substitution pattern disrupts a simple ortho relationship. A more significant ortho coupling is expected between adjacent protons on a standard benzene ring. In this specific case, the key couplings are between the remaining ring protons.

-

meta-coupling (⁴J): Expected between H-6 and H-4, and H-3 and the proton at position 5 (which is a substituent). The coupling between H-4 and H-6 will be a small meta coupling.

-

para-coupling (⁵J): Negligibly small and typically not resolved.

The primary couplings to consider are:

-

H-3 and H-4: A meta coupling with J ≈ 2-3 Hz.

-

H-6 and H-4: A meta coupling with J ≈ 2-3 Hz.

-

H-3 and H-6: These protons are not adjacent and will not show significant coupling.

Therefore, the expected multiplicities are:

-

H-6: A doublet due to meta coupling to H-4.

-

H-4: A doublet of doublets due to meta coupling to H-6 and H-3.

-

H-3: A doublet due to meta coupling to H-4.

Experimental Protocol: Acquiring a High-Resolution 1H NMR Spectrum

Adherence to a standardized protocol is critical for obtaining a high-quality, reproducible spectrum.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl3) is a common choice for initial analysis. However, for resolving hydroxyl proton signals and minimizing exchange, deuterated dimethyl sulfoxide (DMSO-d6) is superior. The phenolic and alcoholic OH protons will appear as sharp, well-defined signals in DMSO-d6.

-

Concentration: Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d6).

-

Homogenization: Cap the NMR tube and gently vortex or invert several times to ensure the sample is fully dissolved. A brief sonication may be used if necessary.

-

Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as an internal standard (0 ppm).

NMR Spectrometer Setup and Data Acquisition

This protocol assumes a standard 400 MHz NMR spectrometer.

Figure 3: Standard workflow for 1H NMR data acquisition and processing.

Acquisition Parameters:

-

Spectrometer Frequency: 400 MHz

-

Pulse Program: A standard 90° pulse sequence (e.g., 'zg30' on Bruker systems).

-

Spectral Width: 0 to 12 ppm.

-

Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of protons.

-

Acquisition Time (aq): 2-4 seconds.

Data Processing

-

Fourier Transform: The raw Free Induction Decay (FID) signal is converted into the frequency domain spectrum.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode.

-

Baseline Correction: A polynomial function is applied to correct any distortions in the baseline.

-

Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm. If using DMSO-d6, the residual solvent peak can be set to 2.50 ppm.

-

Integration: The area under each peak is integrated to determine the relative ratio of protons.

Detailed Spectral Analysis and Interpretation

A representative 1H NMR spectrum of this compound in DMSO-d6 would exhibit the following key features:

| Signal | δ (ppm) | Multiplicity | Integration | Assignment | J (Hz) |

| 1 | ~9.90 | s (br) | 1H | Phenolic OH | N/A |

| 2 | ~7.15 | d | 1H | H-3 | J = 2.4 Hz |

| 3 | ~6.98 | d | 1H | H-6 | J = 8.2 Hz |

| 4 | ~6.80 | dd | 1H | H-4 | J = 8.2, 2.4 Hz |

| 5 | ~5.15 | t | 1H | Alcoholic OH | J = 5.7 Hz |

| 6 | ~4.40 | d | 2H | Benzylic CH2 | J = 5.7 Hz |

| 7 | 2.50 | - | - | Residual DMSO | N/A |

Interpretation:

-

Phenolic OH (~9.90 ppm): The downfield shift is characteristic of a phenolic proton in DMSO-d6, which forms a strong hydrogen bond with the solvent. It appears as a broad singlet due to chemical exchange.

-

Aromatic Region (6.80-7.15 ppm):

-

H-3 (~7.15 ppm): This proton is deshielded by the ortho-hydroxyl group and appears as a doublet due to meta-coupling to H-4.

-

H-6 (~6.98 ppm): This proton is ortho to the bromine and hydroxyl groups. It appears as a doublet due to ortho-coupling to H-4.

-

H-4 (~6.80 ppm): This proton is coupled to both H-3 (meta) and H-6 (ortho), resulting in a doublet of doublets.

-

-

Alcoholic OH and Benzylic CH2 (5.15 and 4.40 ppm): In DMSO-d6, the coupling between the alcoholic OH and the adjacent CH2 protons is often resolved. The OH appears as a triplet because it is coupled to the two CH2 protons. The CH2 protons appear as a doublet because they are coupled to the single OH proton. This is a classic example of the n+1 rule.

Conclusion

The 1H NMR spectrum of this compound is a rich source of structural information. A thorough understanding of chemical shift theory, substituent effects, and spin-spin coupling allows for a confident and unambiguous assignment of all proton signals. The use of an appropriate deuterated solvent, such as DMSO-d6, is crucial for resolving the labile hydroxyl protons and observing their coupling to adjacent aliphatic protons. This guide provides the theoretical framework and practical methodology for researchers to successfully acquire and interpret the 1H NMR spectrum of this and structurally related molecules, ensuring the integrity of their chemical research.

References

- Spectral Database for Organic Compounds (SDBS): A comprehensive database of spectral data for organic compounds, including 1H NMR, 13C NMR, MS, and IR. Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan.[Link]

- Introduction to NMR Spectroscopy: A foundational resource on the principles and applications of NMR spectroscopy. Source: Michigan State University, Department of Chemistry.[Link]

- NMR Chemical Shifts of Common Laboratory Solvents: A standard reference for the chemical shifts of residual protons in deuterated NMR solvents. Source: Organometallics, 1997, 16 (23), pp 4856–4859.[Link]

Purity Analysis of 2-Bromo-5-(hydroxymethyl)phenol: A Comprehensive Technical Guide for Pharmaceutical Development

Abstract

This technical guide provides a comprehensive overview of the methodologies and strategic considerations for the purity analysis of 2-Bromo-5-(hydroxymethyl)phenol, a critical intermediate in the synthesis of various pharmaceutical compounds, notably as a potential impurity in Crisaborole.[1] This document, intended for researchers, scientists, and drug development professionals, delves into the orthogonal analytical techniques required for a robust purity assessment. We will explore the likely impurity profile based on synthetic pathways, and detail the application of chromatographic, spectroscopic, titrimetric, and thermal analysis techniques. Each section is grounded in fundamental principles and provides field-proven insights to guide the development of a self-validating and reliable purity control strategy.

Introduction: The Significance of Purity for this compound

This compound (CAS No. 2737-19-1) is a substituted phenol of growing importance in the pharmaceutical industry.[1][2] Its bifunctional nature, possessing both a reactive brominated aromatic ring and a hydroxymethyl group, makes it a versatile building block. A notable context for its analysis is its identification as "Crisaborole Impurity 41," highlighting the regulatory imperative to control its levels in active pharmaceutical ingredients (APIs).[1] The presence of impurities, even in trace amounts, can have significant consequences, potentially impacting the safety, efficacy, and stability of the final drug product. Therefore, a rigorous and well-validated analytical control strategy is not merely a quality control checkpoint but a cornerstone of patient safety and successful drug development.

This guide will provide the technical framework for establishing such a strategy, moving beyond simple procedural descriptions to explain the scientific rationale behind method selection and parameter optimization.

Understanding the Impurity Profile

A robust purity analysis begins with a thorough understanding of what impurities might be present. These can arise from the synthetic route, subsequent degradation, or storage. The primary synthesis of this compound often involves the electrophilic bromination of 3-hydroxybenzyl alcohol.[3][4]

Based on this, the following classes of impurities should be anticipated:

| Impurity Class | Specific Examples | Origin |

| Process-Related Impurities | 3-hydroxybenzyl alcohol | Unreacted starting material |

| 4-Bromo-3-(hydroxymethyl)phenol, 2-Bromo-3-(hydroxymethyl)phenol | Isomeric byproducts due to lack of complete regioselectivity during bromination | |

| 2,4-Dibromo-5-(hydroxymethyl)phenol, 2,6-Dibromo-3-(hydroxymethyl)phenol | Over-bromination byproducts | |

| Degradation Products | 2-Bromo-5-hydroxybenzaldehyde, 2-Bromo-5-hydroxybenzoic acid | Oxidation of the hydroxymethyl group |

| Residual Solvents | Acetonitrile, Dichloromethane, etc. | Solvents used in synthesis and purification |

Chromatographic Purity Assessment

Chromatographic techniques are the cornerstone of purity analysis, offering the high resolving power necessary to separate the target compound from structurally similar impurities.[5][6]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the premier technique for the analysis of moderately polar compounds like this compound.[7][8] The method's robustness and precision make it ideal for quantification of both the main component (assay) and its related substances (impurities).

Causality Behind Experimental Choices:

-

Column: A C18 stationary phase is selected for its hydrophobic character, providing good retention for the aromatic ring. The choice of a high-purity silica base minimizes peak tailing for the phenolic hydroxyl groups.

-

Mobile Phase: An acetonitrile/water gradient is employed to ensure elution of both early-eluting polar impurities and potentially more retained, less polar byproducts like dibrominated species.

-

pH: The mobile phase is acidified (e.g., with phosphoric or formic acid) to suppress the ionization of the phenolic hydroxyl group. This is critical for achieving sharp, symmetrical peak shapes and consistent retention times.[9]

-

Detection: UV detection is ideal due to the strong chromophore of the brominated phenol ring. A photodiode array (PDA) detector is highly recommended to assess peak purity and to aid in the identification of unknown impurities by comparing their UV spectra.

Experimental Protocol: HPLC Purity and Impurity Determination

-

Instrumentation: HPLC or UHPLC system with a PDA detector, quaternary pump, autosampler, and column thermostat.

-

Chromatographic Conditions:

-

Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

-

Mobile Phase A: 0.1% Phosphoric Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

Time (min) %B 0 20 20 80 25 80 25.1 20 | 30 | 20 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 280 nm (with full spectrum acquisition from 200-400 nm)

-

Injection Volume: 10 µL

-

-

Sample Preparation:

-

Diluent: 50:50 (v/v) Acetonitrile:Water

-

Assay Sample: Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

-

Impurity Sample: Use the Assay Sample preparation.

-

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and limit of quantitation (LOQ).[2][10]

Gas Chromatography (GC)

For the analysis of residual solvents, GC with a flame ionization detector (FID) is the standard method. For the analysis of the compound itself, derivatization is typically required to increase its volatility and thermal stability.[11]

Experimental Protocol: GC Analysis of Residual Solvents

-

Instrumentation: GC system with a headspace autosampler and FID.

-

Chromatographic Conditions:

-

Column: G43 (e.g., DB-624), 30 m x 0.32 mm, 1.8 µm film thickness

-

Carrier Gas: Helium, constant flow

-

Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min

-

Injector Temperature: 250 °C

-

Detector Temperature: 260 °C

-

-

Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO).

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity of this compound and for the structural elucidation of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural information.[12]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the benzylic CH₂ group, and the phenolic and alcoholic OH protons. The splitting patterns of the aromatic protons are particularly useful for confirming the substitution pattern and distinguishing between isomers.

-